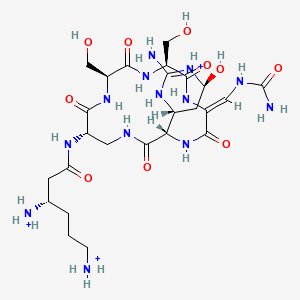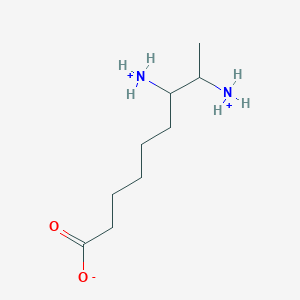
(S)-Chiral alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Chiral alcohol is a member of naphthalenes.
Applications De Recherche Scientifique
Biocatalytic Synthesis
(S)-chiral alcohols are integral in biocatalytic processes, especially in the synthesis of chiral pharmaceutical intermediates. Microorganisms and derived enzymes offer high chemo-, regio-, and enantioselectivities, making them valuable in pharmaceutical development (Patel, 2013). Novel bioreduction systems employing Escherichia coli co-expressing specific genes have been established for the efficient production of chiral alcohols, serving as versatile catalysts for asymmetric reduction reactions (Kataoka et al., 2003).
Asymmetric Synthesis and Reduction
Advancements in biocatalytic ketone reduction have facilitated access to enantiopure alcohols, with the development of novel and robust enzymes driving this progress. Such techniques, integrated with process engineering, have overcome the volumetric productivity limitations of enzymatic processes, enabling high substrate loading and the efficient synthesis of complex chiral products (Ni & Xu, 2012).
Chiral Separation Techniques
The chiral separation of compounds like sympathomimetic drugs, through methods such as ligand exchange capillary electrophoresis, highlights the importance of (S)-chiral alcohols in analytical chemistry. These techniques rely on chiral selectors for the resolution of enantiomers, underscoring the role of chirality in ensuring the safety and efficacy of pharmaceuticals (Schmid et al., 1999).
Environmental and Toxicological Considerations
Chirality also has implications in environmental and toxicological sciences. The different physiochemical and biochemical properties of enantiomers necessitate precise analytical methods for their detection and quantification, with (S)-chiral alcohols often serving as reference standards or targets in such studies (Smith, 2009).
Chemical Synthesis and Drug Development
The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals exemplifies the application of (S)-chiral alcohols in drug development, serving as key intermediates for further transformations (Powell & Walczak, 2018).
Propriétés
Formule moléculaire |
C16H16O6 |
|---|---|
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
(3S)-4-(3-acetyl-5-hydroxy-4-oxo-1H-naphthalen-2-yl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H16O6/c1-8(17)14-10(6-11(18)7-13(20)21)5-9-3-2-4-12(19)15(9)16(14)22/h2-4,11,18-19H,5-7H2,1H3,(H,20,21)/t11-/m0/s1 |
Clé InChI |
XORAIIJQEIRUFP-NSHDSACASA-N |
SMILES isomérique |
CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O |
SMILES canonique |
CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



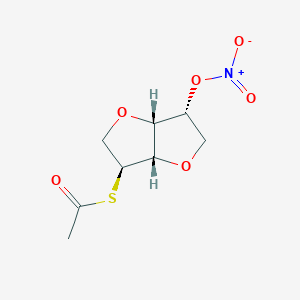
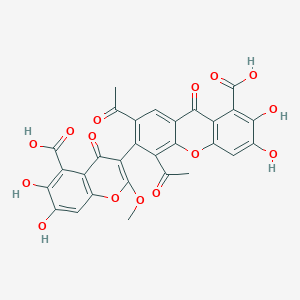
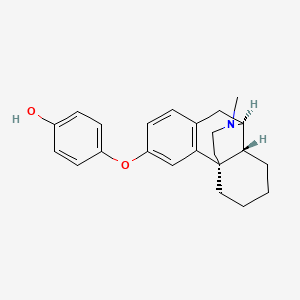
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
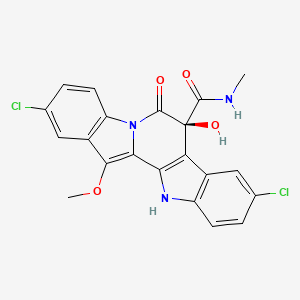
![Calix[5]furan](/img/structure/B1264203.png)

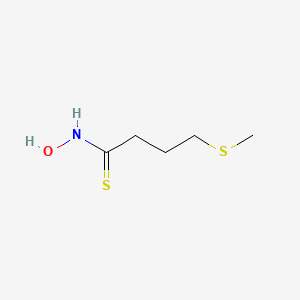
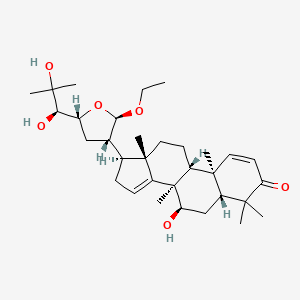
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)


